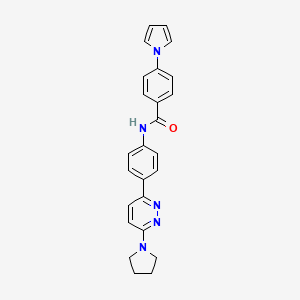
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of imidazo[1,2-a]pyridines and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific targets in the cells. For example, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase, which are involved in cancer and diabetes, respectively. It has also been reported to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine are diverse and depend on the specific biological activity being investigated. For example, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress in various models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine in lab experiments are its diverse biological activities and potential therapeutic applications. The compound can be easily synthesized and purified, and its purity and yield can be optimized. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to elucidate its mechanism of action and optimize its therapeutic potential.
Orientations Futures
There are many future directions for research on 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine. Some of the potential areas of investigation include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Elucidation of the mechanism of action of the compound to identify specific targets and pathways.
3. Investigation of the potential therapeutic applications of the compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
4. Evaluation of the safety and toxicity of the compound in animal models and clinical trials.
5. Development of new derivatives and analogs of the compound with improved biological activities and pharmacokinetic properties.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is a chemical compound with diverse biological activities and potential therapeutic applications. The compound can be easily synthesized and purified, and its mechanism of action is being investigated. Further research is needed to optimize its therapeutic potential and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine involves the condensation reaction of 2-amino-1H-benzimidazole with 4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then reacted with 6-methoxy-2-formylchromone to obtain the final product. The purity and yield of the product can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, antifungal, and antibacterial activities. It has also been investigated for its neuroprotective and anti-inflammatory properties. The compound has been tested in various in vitro and in vivo models, and the results have shown promising outcomes.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O2/c1-28-17-10-11-21-14(12-17)13-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21)25-16-8-6-15(24)7-9-16/h2-13H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHRXRQSPNUUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


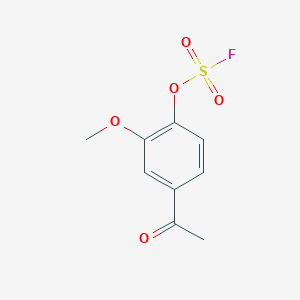
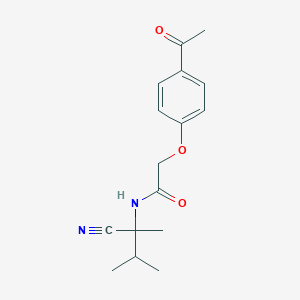
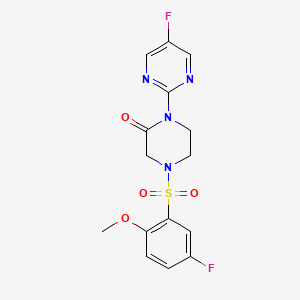
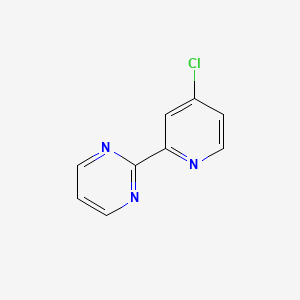

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
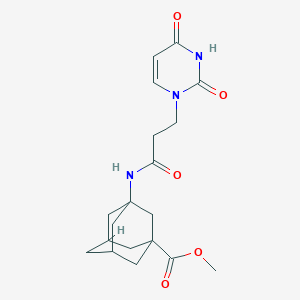
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)
